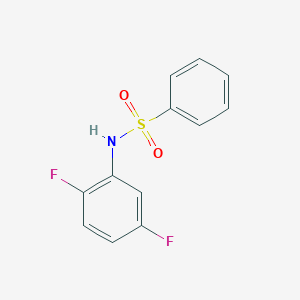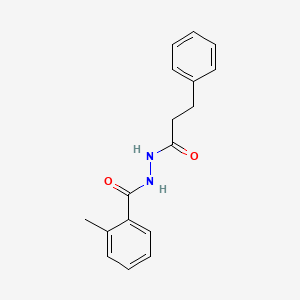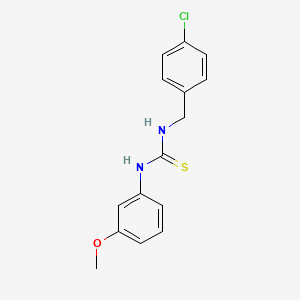
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as aurone, is a naturally occurring organic compound that belongs to the flavonoid family. Aurone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse range of potential applications, aurone has become an important area of research in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but studies have shown that it may work by inhibiting the activity of enzymes involved in the inflammatory and tumor-promoting pathways. Aurone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can modulate the activity of a number of biochemical pathways involved in inflammation and cancer. Aurone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its wide range of potential applications. Aurone has been found to exhibit a range of biological activities, making it useful in the study of various diseases and conditions. However, one limitation of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its relative complexity, which can make it difficult to synthesize and study.
未来方向
There are a number of potential future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. One area of research could be the development of new synthesis methods for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and cost-effective. Another area of research could be the identification of new therapeutic applications for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be focused on the development of new derivatives of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that exhibit improved bioactivity and pharmacokinetic properties.
合成方法
Aurone can be synthesized through a variety of methods, including the condensation of aromatic aldehydes with phenols in the presence of a base. The most commonly used method for the synthesis of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to produce 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone.
科学研究应用
Aurone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone exhibits anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to exhibit anti-tumor properties, making it a potential treatment for various types of cancer. Aurone has also been found to exhibit anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSRPPCUUNNJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)







![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)
![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)